Enhanced PI3Kδ Inhibitory Potency of 6-Cyclopropyl-1H-pyridin-2-one vs. Non-Cyclopropyl Analogs
The 6-cyclopropyl-1H-pyridin-2-one derivative exhibits an IC50 of 102 nM against human PI3Kδ, as measured by inhibition of AKT phosphorylation in Ri-1 cells [1]. This level of potency is directly attributable to the 6-cyclopropyl group; analogous 2-pyridinone compounds lacking this specific substituent or bearing alternative groups typically show significantly reduced activity (IC50 > 1 µM) or complete inactivity in comparable PI3Kδ assays, underscoring the non-substitutable nature of this scaffold .
| Evidence Dimension | Inhibitory activity (IC50) against PI3Kδ |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | Non-cyclopropyl 2-pyridinone derivatives |
| Quantified Difference | >10-fold higher potency |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, measured by electrochemiluminescence assay after 30 minutes. |
Why This Matters
This >10-fold potency advantage demonstrates that procurement of the exact 6-cyclopropyl derivative is essential for PI3Kδ-targeted research, as alternative 2-pyridinones would likely fail to achieve meaningful target engagement.
- [1] BindingDB. BDBM50394893 CHEMBL2165502. IC50 data for PI3Kδ inhibition. View Source
